5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide
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Overview
Description
5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide is a complex organic compound that belongs to the class of thienodiazepines. This compound is characterized by its unique structure, which includes a thieno ring fused with a diazepine ring, and is substituted with a chlorophenyl group, an ethyl group, and a dimethylcarboxamide group. It is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide typically involves multiple steps:
Formation of the Thieno Ring: The initial step involves the construction of the thieno ring, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Diazepine Ring Formation: The diazepine ring is then formed by reacting the thieno ring with appropriate amine derivatives under controlled conditions.
Substitution Reactions: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the ethyl group can be added through alkylation reactions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the diazepine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated diazepine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.
Medicine
In medicine, the compound is explored for its potential pharmacological effects. It may exhibit properties such as anxiolytic, sedative, or anticonvulsant activities, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It may modulate the activity of these receptors, leading to changes in neuronal excitability and neurotransmission. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Phenazepam: 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one.
Rilmazafone: A prodrug that is metabolized into active benzodiazepine metabolites.
Uniqueness
Compared to similar compounds, 5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide is unique due to its thieno ring structure, which may confer distinct pharmacological properties. Its specific substitutions also differentiate it from other benzodiazepine derivatives, potentially leading to unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62621-68-5 |
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Molecular Formula |
C18H20ClN3OS |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydrothieno[2,3-e][1,4]diazepine-1-carboxamide |
InChI |
InChI=1S/C18H20ClN3OS/c1-4-12-11-14-16(13-7-5-6-8-15(13)19)20-9-10-22(17(14)24-12)18(23)21(2)3/h5-8,11H,4,9-10H2,1-3H3 |
InChI Key |
ZEZXKIHUAYMNLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)N(CCN=C2C3=CC=CC=C3Cl)C(=O)N(C)C |
Origin of Product |
United States |
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